![molecular formula C20H15N5O2S2 B2963733 N-(2,1,3-benzothiadiazol-4-yl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide CAS No. 1226431-73-7](/img/structure/B2963733.png)
N-(2,1,3-benzothiadiazol-4-yl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
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Overview
Description
N-(2,1,3-benzothiadiazol-4-yl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a benzothiadiazole moiety, an imidazo[2,1-b][1,3]thiazole ring, and a methoxyphenyl group, making it a molecule of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired functional groups and the complexity of the target molecule. Common synthetic routes may include:
Formation of the Benzothiadiazole Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Construction of the Imidazo[2,1-b][1,3]thiazole Ring: This step may involve the condensation of a thioamide with an α-halo ketone or aldehyde.
Attachment of the Methoxyphenyl Group: This can be done via electrophilic aromatic substitution or other suitable coupling reactions.
Final Assembly: The final step involves the coupling of the intermediate products to form the target compound, often under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of such complex organic compounds may involve optimization of the synthetic routes to improve yield and purity. Techniques such as continuous flow chemistry, microwave-assisted synthesis, and automated synthesis platforms may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-4-yl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and catalytic hydrogenation.
Substitution Reagents: Halogens (Cl₂, Br₂), alkylating agents, and acylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: As a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Medicine: Potential therapeutic applications as a drug candidate for treating diseases, depending on its biological activity.
Industry: Use in the development of new materials, such as polymers or dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and inhibiting enzyme activity.
Receptor Binding: It may interact with cell surface or intracellular receptors, modulating signal transduction pathways.
DNA/RNA Interaction: The compound may intercalate into DNA or RNA, affecting transcription and translation processes.
Comparison with Similar Compounds
N-(2,1,3-benzothiadiazol-4-yl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide can be compared with other heterocyclic compounds that contain similar structural motifs. Some similar compounds include:
Benzothiadiazole Derivatives: Compounds with variations in the substituents on the benzothiadiazole ring.
Imidazo[2,1-b][1,3]thiazole Derivatives: Compounds with different functional groups attached to the imidazo[2,1-b][1,3]thiazole ring.
Methoxyphenyl Compounds: Molecules with methoxy groups attached to phenyl rings, which may have different biological activities.
The uniqueness of this compound lies in its specific combination of these structural elements, which may confer unique chemical and biological properties.
Biological Activity
N-(2,1,3-benzothiadiazol-4-yl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has a unique chemical structure that contributes to its biological activity. The key properties are summarized in the following table:
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C20H15N5O2S2 |
Molecular Weight | 415.48 g/mol |
CAS Number | 1226451-62-2 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The benzothiadiazole moiety is known for its electron-accepting capabilities, while the imidazo[2,1-b][1,3]thiazole component enhances pharmacological profiles through hydrogen bonding and π-π stacking interactions with biomolecules. This dual interaction capability allows the compound to modulate several biological pathways.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- A study found that imidazo[2,1-b][1,3]thiazole derivatives showed promising activity against various bacterial strains and fungi .
Antioxidant Activity
Antioxidant properties have also been reported in related compounds. The ability to scavenge free radicals may contribute to the compound's therapeutic potential in oxidative stress-related diseases .
Cytotoxicity
In cytotoxicity studies, compounds with similar structures demonstrated low toxicity against normal cell lines while exhibiting potent activity against cancer cell lines. This suggests a favorable therapeutic index for potential anticancer applications .
Case Study 1: Antimicrobial Evaluation
A series of imidazo[2,1-b][1,3]thiazole derivatives were synthesized and evaluated for their antimicrobial efficacy. Compounds showed effective inhibition against Mycobacterium tuberculosis and other bacterial strains with minimal cytotoxicity .
Case Study 2: Antioxidant and Anticancer Properties
Another investigation focused on the antioxidant properties of imidazo[2,1-b][1,3]thiazole derivatives. These compounds exhibited significant free radical scavenging abilities and demonstrated anticancer effects in vitro against various cancer cell lines .
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O2S2/c1-27-14-7-5-12(6-8-14)17-10-25-13(11-28-20(25)22-17)9-18(26)21-15-3-2-4-16-19(15)24-29-23-16/h2-8,10-11H,9H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYGYMVGEIBXDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC4=CC=CC5=NSN=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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